molecular formula C14H10Cl2O2 B8455100 4-Benzyloxy-3-chlorobenzoic acid chloride

4-Benzyloxy-3-chlorobenzoic acid chloride

Cat. No. B8455100
M. Wt: 281.1 g/mol
InChI Key: JOWOEBKPZQNWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-chlorobenzoic acid chloride is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3-chlorobenzoic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-chlorobenzoic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Benzyloxy-3-chlorobenzoic acid chloride

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

3-chloro-4-phenylmethoxybenzoyl chloride

InChI

InChI=1S/C14H10Cl2O2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

JOWOEBKPZQNWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixed solvent of methanol and tetrahydrofuran was dissolved 5.17 g of 4-hydroxy-3-chlorobenzoic acid, and a solution of 2.4 g of sodium hydroxide in 5 ml of water was added to the solution. Then, 10 ml of benzyl chloride was added to the mixture and the liquid was refluxed for 4 hours. Then, 1.2 g of sodium hydroxide was further added to the mixture, the liquid was refluxed for 2 hours, and the reaction liquid was put into 1N hydrochloric acid, and the precipitate was recovered by filtration, washed with water, methanol and n-pentane in succession and recrystallized from a mixed solvent of benzene and tetrahydrofuran to obtain 2.7 g of 4-benzyloxy-3-chlorobenzoic acid. Then, 15 g of thionyl chloride was added to 2.7 g of this 4-benzyloxy-3-chlorobenzoic acid, and the mixture was reacted under reflux and reacted for 3 hours. Unreacted thionyl chloride was removed by distillation under reduced pressure. Thus, 4-benzyloxy-3-chlorobenzoic acid chloride was quantitatively obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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